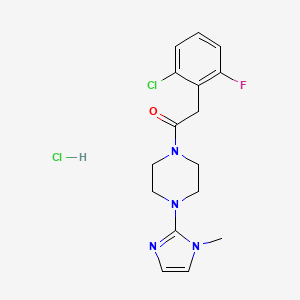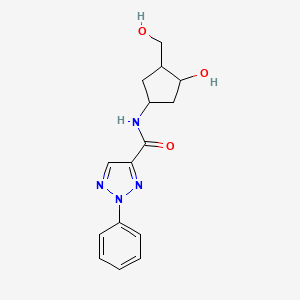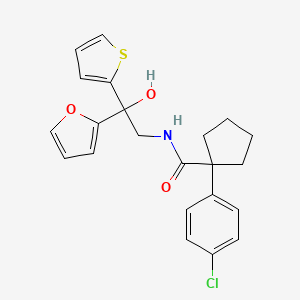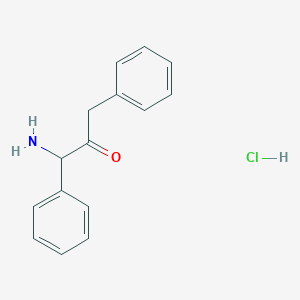![molecular formula C24H19FN2O3S2 B3018482 N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1105214-06-9](/img/structure/B3018482.png)
N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each tailored to introduce specific functional groups or structural motifs. In the case of the compound mentioned, although it is not directly synthesized in the provided papers, we can infer from the synthesis methods described that similar strategies could be applied. For instance, the synthesis of 9,9-bis[4-(4-carboxyphenoxy)phenyl]fluorene involves nucleophilic fluorodisplacement and alkaline hydrolysis steps . This suggests that the synthesis of N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide might also involve nucleophilic aromatic substitution reactions to introduce the fluorophenyl group, as well as condensation reactions to form the amide and sulfamoyl linkages.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. The crystal structure of a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was determined, which provides insights into the potential geometry and conformation of the target compound . The presence of aromatic rings, amide bonds, and a sulfamoyl group in the target compound suggests a planar structure with potential for intramolecular hydrogen bonding, which could influence its chemical behavior.
Chemical Reactions Analysis
The reactivity of a compound is dictated by its functional groups and molecular structure. The papers do not directly discuss the chemical reactions of the target compound, but the synthesis paper implies that the polyamides formed from the diacid and aromatic diamines are stable under a variety of conditions. This stability might extend to the target compound, suggesting that it could be resistant to hydrolysis and maintain its integrity under physiological conditions, which is important for potential biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The polyamides derived from the diacid in paper are described as having high glass transition temperatures and excellent thermal stability, which could be indicative of the robustness of the target compound. The solubility of these polyamides in organic solvents also suggests that the target compound might exhibit similar solubility characteristics, which is important for its application and processing.
Relevant Case Studies
While the provided papers do not include case studies on the target compound, the antitumor activity of a structurally related compound suggests potential biological applications for the target compound. The inhibition of cancer cell proliferation by the indazole carboxamide derivative indicates that the target compound could also be investigated for its biological activity, given the presence of similar functional groups that might interact with biological targets.
Aplicaciones Científicas De Investigación
Synthesis and Antipathogenic Activity
Researchers have synthesized a number of acylthioureas and tested their interaction with bacterial cells. These derivatives have shown significant antipathogenic activity, especially on Pseudomonas aeruginosa and Staphylococcus aureus strains. This indicates the potential of such compounds for the development of novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
Radioprotective Activity
N-2-(p-fluorophenyl)ethylamides of β-sulfmcarboxylic acids have been synthesized and evaluated for their radioprotective activity and toxicity. The study discusses the effect of fluorine atoms on the radioprotective activity, highlighting the potential of these compounds in radioprotection (T. P. Vasil'eva & I. Rozhkov, 1992).
Electrochromic and Electrofluorescent Properties
Electroactive polyamides with bis(diphenylamino)-fluorene units have been prepared and shown to exhibit excellent reversible stability of multicolor electrochromic characteristics and strong fluorescence. This research suggests the utility of such compounds in advanced materials applications, including sensors and displays (Ningwei Sun et al., 2016).
Antitubercular and Antibacterial Activities
N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives have been synthesized and evaluated for their antitubercular and antibacterial activities. The study identified certain derivatives as more potent than reference drugs, indicating the potential of these compounds in medicinal chemistry (S. Bodige et al., 2020).
High Glass Transition Polymers
Research on new polyamides, polyimides, and poly(amide-imide)s containing a triphenylamine group has demonstrated high glass transition temperatures, suggesting applications in high-performance materials. These polymers exhibit outstanding thermal stability and solubility, useful for advanced engineering and electronics applications (D. Liaw et al., 2002).
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3S2/c1-27(20-13-6-3-7-14-20)32(29,30)23-21(17-9-4-2-5-10-17)16-31-22(23)24(28)26-19-12-8-11-18(25)15-19/h2-16H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFGLBHFBBHEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018399.png)


![2-[6-(4-Bromophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3018408.png)

![N-[(1-propylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B3018412.png)





![methyl 2-methyl-4-(3-nitrophenyl)-6-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B3018420.png)

